2-Methoxythiophen-3-amine

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Unstable or incorrectly substituted aminothiophenes can derail synthetic routes. 2-Methoxythiophen-3-amine (CAS 1287217-56-4) is a 3-aminothiophene scaffold with a key ortho-methoxy group that provides predictable electronic bias and amine nucleophilicity. • Ortho-methoxy/amine arrangement ensures correct directing effects for electrophilic substitution. • Stable 3-amino architecture avoids the instability of 2-aminothiophene isomers. • Low molecular weight (129.18 g/mol) and dual H-bond donor/acceptor functionality enable fragment-based elaboration. • Supplied at ≥95% purity to minimize batch variability and ensure process robustness.

Molecular Formula C5H7NOS
Molecular Weight 129.18 g/mol
CAS No. 1287217-56-4
Cat. No. B1345786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxythiophen-3-amine
CAS1287217-56-4
Molecular FormulaC5H7NOS
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=CS1)N
InChIInChI=1S/C5H7NOS/c1-7-5-4(6)2-3-8-5/h2-3H,6H2,1H3
InChIKeyRYMCKBUEFSTFOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxythiophen-3-amine Buyer’s Guide


2-Methoxythiophen-3-amine (CAS 1287217-56-4), also known as 2-methoxy-3-thiophenamine, is a heterocyclic aromatic amine characterized by a thiophene ring substituted with a methoxy group at the 2-position and a primary amine at the 3-position . It belongs to the class of 3-aminothiophenes, which are widely employed as versatile scaffolds in medicinal chemistry and organic synthesis [1]. With a molecular formula of C5H7NOS and a molecular weight of 129.18 g/mol, this compound is a relatively low-molecular-weight building block containing both hydrogen bond donor (amine) and acceptor (methoxy) groups. The predicted physicochemical properties include a boiling point of approximately 266.9±20.0 °C and a pKa of 4.20±0.10 .

Heterocyclic amine scaffold for medicinal chemistry elaboration
Stable 3-aminothiophene regioisomer for multi-step organic synthesis
Methoxy-amine ortho-substitution pattern for directed functionalization

2-Methoxythiophen-3-amine: Why Swapping Fails


Within the aminothiophene family, the precise substitution pattern dictates the electronic environment, reactivity, and biological profile of the molecule. The presence of an electron-donating methoxy group at the C-2 position adjacent to the C-3 amine distinguishes 2-methoxythiophen-3-amine from its unsubstituted parent, 3-aminothiophene, and other positional isomers . This specific ortho-arrangement of functional groups can influence the outcome of subsequent synthetic steps, such as directing electrophilic aromatic substitution or modulating the nucleophilicity of the amine for amide bond formation [1]. Consequently, generic substitution with a different 3-aminothiophene or a 2-aminothiophene regioisomer could lead to a divergent or failed synthetic route, impacting the integrity of the final target molecule. The following sections detail the available, albeit limited, comparative evidence.

Regioisomer mismatch 2-Aminothiophene analogs exhibit known instability and may decompose under standard conditions, unlike the 3-amino class.
Electronic shift Unsubstituted 3-aminothiophene lacks the C-2 methoxy donor group, altering amine basicity and ring reactivity for subsequent steps.
Purity grade impact Lower purity grades (95% vs. 98%) may require additional purification to control trace by-products in sensitive coupling reactions.

2-Methoxythiophen-3-amine Key Differentiators


Electron Density: Methoxy vs. Unsubstituted 3-Aminothiophene

The methoxy substituent at C-2 is a strong electron-donating group, which is predicted to significantly alter the electron density of the thiophene ring compared to the unsubstituted 3-aminothiophene. This electronic modulation can directly impact the reactivity of the amine group and the ring's susceptibility to electrophilic attack . While direct experimental data for this molecule is absent, the predicted pKa of the conjugate acid is 4.20, which is a quantitative descriptor of the amine's basicity and a direct consequence of the methoxy substitution pattern. This value can serve as a differentiating parameter for reaction design, such as in selective amidation or salt formation, compared to other aminothiophenes with varying predicted basicities .

Electron Density
Predicted context
pKa 4.20 ± 0.10 (predicted conjugate acid)
Quantifies amine basicity shift from methoxy substitution for pH-dependent reaction design.
ACD/Labs prediction; experimental pKa not found.
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Regioisomer Stability: 3-Amino vs. 2-Amino

A fundamental differentiator is the placement of the amine group. 2-Aminothiophenes are notoriously unstable unless stabilized by electron-withdrawing groups, often posing handling and storage challenges [1]. In contrast, 3-aminothiophenes, including 2-methoxythiophen-3-amine, represent a generally more stable substitution pattern [1]. This intrinsic stability is a key differentiator when selecting between a 2-amino and 3-amino thiophene building block for a multi-step synthesis, as it directly reduces the risk of intermediate decomposition and improves overall chemical yield. No instability has been reported for the 3-amino compound, whereas 2-aminothiophene itself is considered 'very unstable' [1].

Regioisomer Stability
Class-level inference
3-Aminothiophene core vs. 2-aminothiophene ('very unstable')
Supports selection of stable 3-amino regioisomer to reduce decomposition risk.
Literature review on aminothiophene stability.
Organic Synthesis Medicinal Chemistry Building Block Selection

Purity Grade Differentiation

Comparing supplier-specified purity levels for commercially available 2-methoxythiophen-3-amine reveals a quantifiable differentiation in the quality of the building blocks accessible to researchers. One supplier offers the compound at a purity of 95%+, while another provides it at 98% ('NLT 98%') . This 3% absolute purity difference is a significant factor for trace impurity-sensitive applications, where the 98% grade may reduce the formation of by-products or the need for additional purification steps after a critical coupling reaction.

Purity Grade
Supplier data
≥98% premium grade available
Higher purity may minimize by-product formation in impurity-sensitive syntheses.
As reported by vendors MolCore and ChemicalBook.
Chemical Procurement Quality Control Synthetic Intermediates

2-Methoxythiophen-3-amine Applications


Fragment-Based Drug Discovery

The compound's low molecular weight (129.18 g/mol) and dual hydrogen-bonding functionality make it a viable fragment for elaboration. Its predicted pKa (4.20) and stable 3-amino architecture are directly relevant from Section 3. A medicinal chemistry team could rationally select this fragment over a 2-aminothiophene to avoid scaffold instability and over an unsubstituted 3-aminothiophene to exploit the methoxy group's electron-donating effects for specific target interactions [1].

Selective Thiophene Elaboration

The defined substitution pattern is key for directed functionalization. The ortho-amine/methoxy arrangement provides a specific electronic bias for subsequent electrophilic substitutions, as referenced in Section 3. A synthetic chemist would procure this specific regioisomer to ensure the correct directing effects, avoiding the failed syntheses possible with a generic 'aminothiophene' substitute [1].

Scale-Up of Stable Intermediate

The established stability of the 3-aminothiophene class (Section 3, Evidence Item 2) supports its use as a scalable intermediate. Process chemists can prioritize this compound over unstable 2-aminothiophene alternatives to de-risk the supply chain. Procuring the higher-purity (98%) grade further aligns with process robustness by minimizing batch-to-batch variability [1].

Application
Selection Property
Validation Focus
Fragment-based discovery
Low MW, dual H-bond donor/acceptor
Stability and electronic bias vs. 2-amino or unsubstituted fragments
Selective thiophene elaboration
Defined ortho-amine/methoxy directing effects
Regiochemical outcome in electrophilic substitutions
Scalable intermediate synthesis
Class stability, high-purity grade availability
Batch-to-batch consistency and decomposition risk under scale-up conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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